

# Synergistic Antifungal Effects of Voriconazole in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the exploration of innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antifungal agents, presents a promising approach to enhance efficacy, overcome resistance, and potentially reduce dose-related toxicity. This guide provides a comparative analysis of the synergistic effects of voriconazole, a broadspectrum triazole, with other key antifungal agents, supported by experimental data.

## In Vitro Synergistic Interactions of Voriconazole

The synergistic potential of voriconazole has been extensively evaluated in vitro, primarily through checkerboard assays, which determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of  $\leq 0.5$  is typically considered synergistic.

#### **Quantitative Data Summary**



| Combination                        | Fungal<br>Species                         | Number of Isolates | FIC Index<br>Range         | Synergy<br>Rate | Reference |
|------------------------------------|-------------------------------------------|--------------------|----------------------------|-----------------|-----------|
| Voriconazole<br>+<br>Caspofungin   | Aspergillus<br>spp.                       | 48                 | <1 (Synergy)               | 87.5%           | [1][2]    |
| Voriconazole<br>+<br>Caspofungin   | Aspergillus fumigatus                     | 1                  | 0.51 (Weak<br>Synergy)     | -               | [3]       |
| Voriconazole<br>+ Terbinafine      | Scedosporiu<br>m prolificans              | 5                  | <1 to 0.02                 | 100%            | [4][5]    |
| Voriconazole<br>+<br>Anidulafungin | Aspergillus fumigatus (azole-susceptible) | 1                  | - (Synergistic<br>in vivo) | -               | [6][7]    |
| Voriconazole<br>+<br>Anidulafungin | Aspergillus fumigatus (azole-resistant)   | 1                  | - (Additive in vivo)       | -               | [6][7]    |

# In Vivo Efficacy of Voriconazole Combination Therapy

Animal models provide crucial insights into the in vivo relevance of in vitro synergistic findings. These studies often assess outcomes such as survival rates and reduction in fungal burden.

## **Quantitative Data Summary**



| Combination                     | Animal Model | Fungal Species                                   | Key Findings                                                                                                                                                       | Reference |
|---------------------------------|--------------|--------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Voriconazole +<br>Caspofungin   | Guinea Pig   | Aspergillus<br>fumigatus                         | Combination therapy significantly prolonged survival and reduced kidney fungal burden compared to controls. The effects were greater than with either monotherapy. | [8][9]    |
| Voriconazole +<br>Caspofungin   | Guinea Pig   | Aspergillus<br>fumigatus                         | Combination therapy significantly improved survival and reduced fungal burden in liver, kidney, and brain tissues compared to controls.                            | [3]       |
| Voriconazole +<br>Anidulafungin | Murine       | Aspergillus<br>fumigatus (azole-<br>susceptible) | Synergistic interaction observed, leading to improved survival.                                                                                                    | [6][7]    |
| Voriconazole +<br>Anidulafungin | Murine       | Aspergillus<br>fumigatus (azole-<br>resistant)   | Additive effect<br>observed, with<br>100% survival<br>only at the                                                                                                  | [6][7]    |



|                               |                      |                             | highest doses of the combination.                                                   |      |
|-------------------------------|----------------------|-----------------------------|-------------------------------------------------------------------------------------|------|
| Voriconazole +<br>Terbinafine | Human Case<br>Report | Scedosporium<br>prolificans | Successful treatment of disseminated infection in a bone marrow transplant patient. | [10] |

# Experimental Protocols Checkerboard Assay (Broth Microdilution)

The checkerboard assay is a standard in vitro method to assess the interaction between two antimicrobial agents.[11][12] The protocol is generally based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[12]

- Preparation of Antifungals: Stock solutions of each antifungal agent are prepared. Serial twofold dilutions of voriconazole are made along the rows of a 96-well microtiter plate, and serial dilutions of the second antifungal (e.g., caspofungin or terbinafine) are made along the columns.[12][13]
- Inoculum Preparation: The fungal isolate is cultured on appropriate agar plates. A
  standardized inoculum suspension is prepared in RPMI 1640 medium buffered with MOPS to
  a pH of 7.0.[14] The final inoculum concentration is typically between 1 x 10<sup>5</sup> and 5 x 10<sup>5</sup>
  CFU/mL.[14]
- Incubation: Each well, containing a unique combination of drug concentrations, is inoculated with the fungal suspension. The microtiter plates are incubated at 35°C for 24 to 48 hours.
   [14][15]
- Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits fungal growth. This can be assessed visually or spectrophotometrically.[4]



FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using
the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) +
(MIC of Drug B in combination / MIC of Drug B alone).[12]

Synergy: FIC index ≤ 0.5

Additive/Indifference: 0.5 < FIC index ≤ 4.0</li>

Antagonism: FIC index > 4.0

#### **Time-Kill Curve Assay**

Time-kill assays provide information on the rate of fungal killing over time and can confirm synergistic interactions.[11]

- Inoculum Preparation: A standardized fungal suspension is prepared in RPMI 1640 medium,
   typically at a starting concentration of 10<sup>4</sup> to 10<sup>6</sup> CFU/mL.[14]
- Drug Exposure: The fungal suspension is exposed to the antifungal agents alone and in combination at concentrations relative to their MICs (e.g., 1x MIC, 2x MIC).[15]
- Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each test tube, serially diluted, and plated on agar plates.[16]
- Incubation and Colony Counting: The plates are incubated until fungal colonies are visible, and the number of colony-forming units (CFU/mL) is determined.[15]
- Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[17]

# **Mechanisms of Action and Synergistic Pathways**

The synergistic interactions of voriconazole with other antifungals often stem from their distinct mechanisms of action, targeting different essential components of the fungal cell.

### **Individual Antifungal Mechanisms**



- Voriconazole: As a triazole antifungal, voriconazole inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[18][19] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[18][20] Disruption of ergosterol synthesis leads to a compromised cell membrane and inhibits fungal growth.[21][22]
- Caspofungin: Belonging to the echinocandin class, caspofungin inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall, by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[23][24][25][26] This action disrupts cell wall integrity, leading to osmotic instability and cell death.[27]
- Terbinafine: An allylamine antifungal, terbinafine inhibits the enzyme squalene epoxidase.
   [28][29] This enzyme is involved in the early stages of ergosterol biosynthesis.[30][31][32]
   Inhibition of squalene epoxidase leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, disrupting cell membrane function.[28][31]

#### **Visualizing Synergistic Action**

The combination of voriconazole with an echinocandin like caspofungin provides a classic example of a sequential blockade of fungal cell integrity.

Caption: Synergistic action of Voriconazole and Caspofungin targeting distinct cellular pathways.

The proposed mechanism for the synergy between voriconazole and caspofungin is the simultaneous attack on both the fungal cell membrane and cell wall.[33] Weakening of the cell wall by caspofungin may facilitate the entry of voriconazole to its target enzyme, while the disruption of the cell membrane by voriconazole may enhance the activity of caspofungin.

Similarly, the synergy between voriconazole and terbinafine involves a dual blockade of the ergosterol biosynthesis pathway at two different steps, leading to a more profound depletion of ergosterol and accumulation of toxic precursors.

#### **Experimental Workflow for Synergy Assessment**

The process of evaluating the synergistic potential of antifungal combinations follows a structured experimental workflow.





Click to download full resolution via product page

Caption: A streamlined workflow for the assessment of antifungal synergistic combinations.



This guide provides a foundational understanding of the synergistic potential of voriconazole in combination with other antifungal agents. The presented data and protocols can serve as a valuable resource for researchers and professionals in the field of antifungal drug development, guiding further investigation into these promising therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vitro Interaction of Caspofungin Acetate with Voriconazole against Clinical Isolates of Aspergillus spp PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro interaction of caspofungin acetate with voriconazole against clinical isolates of Aspergillus spp PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Caspofungin Alone and in Combination with Voriconazole in a Guinea Pig Model of Invasive Aspergillosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro drug interaction modeling of combinations of azoles with terbinafine against clinical Scedosporium prolificans isolates PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Interaction Modeling of Combinations of Azoles with Terbinafine against Clinical Scedosporium prolificans Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy and pharmacodynamics of voriconazole combined with anidulafungin in azoleresistant invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Caspofungin and Voriconazole Combinations in Experimental Aspergillosis -PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Successful control of disseminated Scedosporium prolificans infection with a combination of voriconazole and terbinafine PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations PMC [pmc.ncbi.nlm.nih.gov]



- 12. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. youtube.com [youtube.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 22. amberlife.net [amberlife.net]
- 23. academic.oup.com [academic.oup.com]
- 24. youtube.com [youtube.com]
- 25. Caspofungin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Caspofungin Wikipedia [en.wikipedia.org]
- 27. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 28. Terbinafine: mode of action and properties of the squalene epoxidase inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Terbinafine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Terbinafine Wikipedia [en.wikipedia.org]
- 31. What is the mechanism of Terbinafine? [synapse.patsnap.com]
- 32. drugs.com [drugs.com]
- 33. Voriconazole plus caspofungin for treatment of invasive fungal infection in children with acute leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synergistic Antifungal Effects of Voriconazole in Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b560594#antifungal-agent-1-synergistic-effect-with-other-antifungals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com